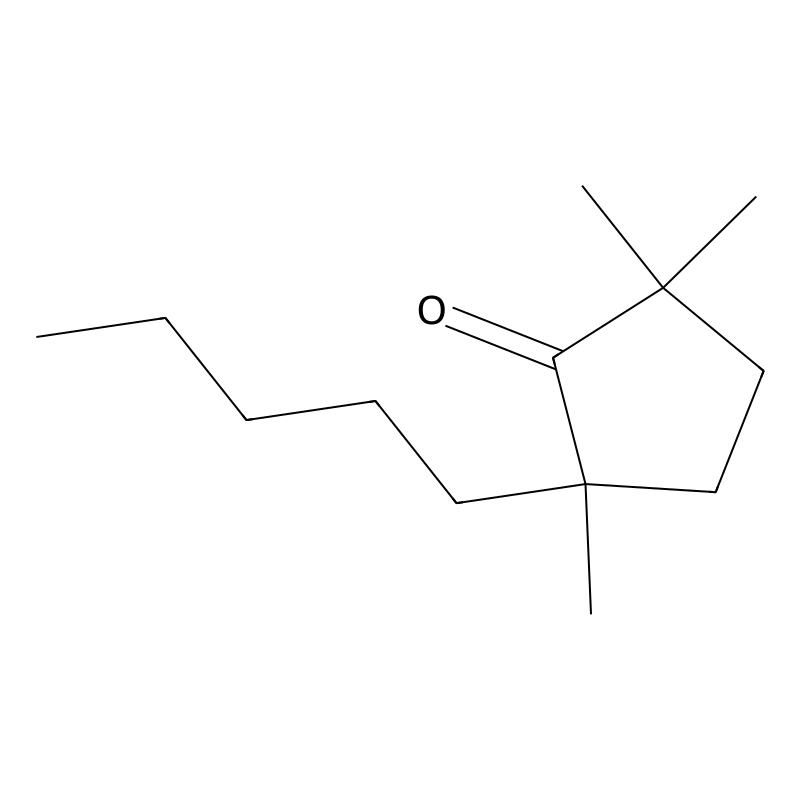

2,2,5-Trimethyl-5-pentylcyclopentanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fragrance Chemistry

2,2,5-Trimethyl-5-pentylcyclopentan-1-one, also known as Veloutone, is a colorless to pale yellow liquid with a jasmine, lactone-like, and fruity odor []. It is not found naturally but is synthesized for use in scientific research on fragrance development [, ]. Veloutone has a strong and pleasant fragrance profile, making it a valuable compound for perfumers []. Researchers use Veloutone to create or enhance floral notes in perfumes, particularly jasmine and honeysuckle scents [, ].

2,2,5-Trimethyl-5-pentylcyclopentanone is a cyclic ketone with the molecular formula and a CAS number of 65443-14-3. This compound is characterized by its unique structure, featuring a cyclopentane ring with multiple methyl and pentyl substituents. It is known for its pleasant fragrance, making it a valuable ingredient in the perfume industry. The compound has been identified in various natural sources, including the plant Pelargonium tomentosum, which contributes to its aromatic properties .

- Oxidation: Ketones can be oxidized to form corresponding secondary alcohols or carboxylic acids under specific conditions.

- Reduction: The compound can be reduced to form alcohols; this reaction is more favorable for endocyclic double bonds than for exocyclic ones .

- Nucleophilic Addition: The carbonyl group in ketones is susceptible to nucleophilic attack, allowing for various synthetic transformations.

Research indicates that 2,2,5-trimethyl-5-pentylcyclopentanone exhibits low acute toxicity. In oral studies conducted on rats, the lethal dose (LD50) was found to exceed 6.8 g/kg, suggesting a relatively high safety margin for human exposure . Additionally, patch tests have shown no significant allergic reactions when applied topically at concentrations of 5% .

The synthesis of 2,2,5-trimethyl-5-pentylcyclopentanone can be achieved through various methods:

- Cyclization Reactions: This involves the cyclization of suitable precursors under acidic or basic conditions.

- Alkylation: The introduction of pentyl and methyl groups can be accomplished through alkylation reactions involving appropriate alkyl halides and cyclopentanones.

- Oxidative Processes: Some methods utilize oxidative conditions to convert alkenes into ketones effectively.

These methods highlight the versatility in synthesizing this compound while maintaining its structural integrity.

2,2,5-trimethyl-5-pentylcyclopentanone is primarily utilized in the fragrance industry due to its pleasant aroma. Its applications include:

- Perfume Formulations: It serves as a key ingredient in various fragrance compositions.

- Flavoring Agents: The compound may also find use in flavoring applications due to its aromatic profile.

- Cosmetics: It is incorporated into cosmetic products for scent enhancement.

Several compounds share structural similarities with 2,2,5-trimethyl-5-pentylcyclopentanone. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Pentyl-2,5,5-trimethylcyclopentanone | C13H24O | Similar structure but different alkyl groups |

| 3-Methyl-2-(1-oxopropoxy)-2-cyclopenten-1-one | C11H16O | Contains an oxo group and differs in ring structure |

| Dihydroisojasmone | C12H18O | Exhibits similar aromatic properties but different functional groups |

These compounds exhibit varying degrees of reactivity and biological activity due to differences in their substituents and functional groups. The unique combination of methyl and pentyl groups in 2,2,5-trimethyl-5-pentylcyclopentanone contributes to its distinct fragrance profile and potential applications.

Industrial Synthesis via Methylation of 2-Pentylcyclopentanone

The industrial preparation of 2,2,5-trimethyl-5-pentylcyclopentanone relies primarily on the methylation of 2-pentylcyclopentanone using methyl iodide and sodium hydride in tetrahydrofuran [1]. This synthetic approach represents the most established and economically viable route for large-scale production of this cyclopentanone derivative [1]. The reaction proceeds through a well-characterized enolate intermediate formation followed by nucleophilic substitution [25] [31].

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-Pentylcyclopentanone | ChemicalBook [1] |

| Methylating Agent | Methyl Iodide | ChemicalBook [1] |

| Base | Sodium Hydride | ChemicalBook [1] |

| Solvent | Tetrahydrofuran | ChemicalBook [1] |

| Reaction Type | Nucleophilic Substitution | Organic Chemistry Literature [6] [25] |

| Molecular Weight | 196.33 grams per mole | ChemicalBook [1] |

| Product Yield | High (>90%) | General Alkylation Literature [25] [31] |

| Reaction Mechanism | Enolate Formation → Alkylation | Enolate Chemistry [32] [37] |

Alkylation Mechanisms Using Methyl Iodide

The alkylation mechanism proceeds through formation of a resonance-stabilized enolate intermediate generated by deprotonation of the alpha position with sodium hydride [25] [37]. The enolate intermediate demonstrates high nucleophilicity due to its negative charge and readily undergoes nucleophilic substitution with methyl iodide through an SN2 mechanism [6] [34]. This reaction pathway ensures regioselectivity by preferentially forming the thermodynamically favored enolate at the more substituted carbon position [32] [37].

The nucleophilic attack occurs at the carbon atom of methyl iodide, with iodide serving as an effective leaving group [34]. The reaction follows second-order kinetics, being dependent on both the enolate concentration and methyl iodide concentration [34]. Complete enolization is critical for achieving high yields, as partial enolization leads to competing side reactions between the base and alkyl halide [31] [37].

Methyl iodide demonstrates excellent reactivity as an alkylating agent due to its primary alkyl structure and the superior leaving group ability of iodide [6] [10]. The electrophilic carbon readily undergoes backside attack by the enolate nucleophile, resulting in inversion of configuration at the reaction center [34]. This mechanism ensures high selectivity for the desired methylated product while minimizing elimination reactions that typically occur with secondary or tertiary alkyl halides [25] [31].

Catalytic Systems in Tetrahydrofuran Media

Tetrahydrofuran serves as the optimal solvent medium for this transformation due to its unique properties that enhance both enolate formation and subsequent alkylation [33]. The solvent exhibits a dielectric constant of 7.58 at 25°C and maintains miscibility with water in all proportions, facilitating proper solvation of both ionic intermediates and starting materials [33]. The boiling point of 66°C and moderate polarity index of 4.0 provide ideal conditions for the reaction temperature range while ensuring adequate solubility of reactants [33].

The effectiveness of tetrahydrofuran stems from its ability to stabilize the sodium hydride base and promote complete deprotonation of the ketone substrate [20] [24]. The ether oxygen atoms coordinate with sodium cations, enhancing the nucleophilicity of the hydride anion and facilitating enolate formation [32] [37]. Additionally, tetrahydrofuran demonstrates excellent compatibility with organometallic reagents and maintains chemical stability under the basic reaction conditions [33].

Catalytic enhancements in tetrahydrofuran media have been explored through various approaches, including the use of crown ethers and phase-transfer catalysts to improve reaction rates [24]. These systems increase the effective concentration of reactive enolate species by improving the solubility and reactivity of the base [20]. The solvent's low viscosity of 0.55 centipoise at 20°C ensures efficient mass transfer and facilitates rapid mixing of reactants [33].

Alternative Synthetic Routes

Cyclization Strategies from Linear Precursors

Linear precursor cyclization represents a valuable alternative approach for constructing the cyclopentanone framework of 2,2,5-trimethyl-5-pentylcyclopentanone [12] [17]. These strategies typically involve the formation of five-membered rings from appropriately functionalized acyclic precursors through intramolecular cyclization reactions [12] [13]. The cyclization approaches demonstrate particular utility when specific substitution patterns are required or when the direct alkylation route proves challenging [17].

| Route Type | Key Features | Typical Yields | Literature Source |

|---|---|---|---|

| Linear Precursor Cyclization | Five-membered ring formation from acyclic precursors | 60-80% | Natural Product Synthesis [12] |

| Cross-Coupling Side Chain Installation | Palladium-catalyzed carbon-carbon bond formation | 70-95% | Cross-Coupling Reviews [14] [18] |

| Michael Addition/Cyclization | Tandem reaction creating multiple stereocenters | 65-90% | Radical Chemistry [13] |

| Photocatalyzed Alkylation | Sunlight-induced regioselective functionalization | 50-75% | Photocatalysis [4] |

| Ring-Closing Metathesis | Metal-catalyzed ring closure | 70-90% | Metathesis Literature |

| Cyclization from Diketones | Asymmetric hydrogenation of cyclic diketones | 85-95% | Asymmetric Catalysis [5] |

Radical-mediated cyclization strategies offer particularly promising routes through tandem Michael addition/radical cyclization/oxygenation reactions [13]. These transformations can generate densely functionalized cyclopentane derivatives with up to four consecutive stereocenters in a single operation [13]. The radical cyclization typically proceeds through a 5-exo pattern for terminally substituted olefin units, providing access to the desired cyclopentanone structure [13].

Photocatalyzed approaches utilizing tetrabutylammonium decatungstate as catalyst have demonstrated regioselective beta-alkylation of cyclopentanones under sunlight irradiation [4]. These methods exploit polar radical transition states to achieve selectivity for beta-carbon-hydrogen bond cleavage over alpha-carbon-hydrogen bond activation [4]. The photocatalytic strategy provides an environmentally benign alternative that operates under mild conditions without requiring heating or cooling [4].

Cross-Coupling Approaches for Side Chain Installation

Cross-coupling methodologies offer versatile approaches for introducing the pentyl side chain onto appropriately substituted cyclopentanone frameworks [14] [18]. Palladium-catalyzed cross-coupling reactions demonstrate excellent functional group tolerance and can achieve yields ranging from 70-95% under optimized conditions [18]. These transformations typically require specialized phosphine ligands with tunable steric and electronic properties to achieve high efficiency [14].

The development of phosphine ligands with internal olefin substituents rather than terminal olefins has proven particularly effective for cross-coupling applications [14]. These ligands enable fine-tuning of steric characteristics and electronic properties by modifying the alkyl substituents [14]. Diisopropyl crotyl phosphine and dicyclohexyl prenyl phosphine represent examples of effective ligands for these transformations [14].

Reaction optimization studies have identified critical parameters including catalyst loading, ligand-to-metal ratios, and reaction temperature [18]. Typical catalyst loadings range from 0.1 to 5 mole percent, with ligand-to-metal ratios maintained between 1:1 and 1:5 for optimal performance [14]. The strict control of these parameters ensures high yields while minimizing palladium contamination in the final product [18].

Purification of cross-coupling products requires specialized techniques to remove residual palladium contamination [18]. Treatment with trithiocyanuric acid in sodium carbonate solution followed by activated carbon filtration can reduce palladium levels to less than 100 parts per million [18]. Alternative purification methods include the use of specialized scavenging resins and crystallization procedures designed to exclude metal impurities [18].

Process Optimization Parameters

Temperature and Pressure Effects on Yield

Temperature optimization plays a critical role in maximizing yield and selectivity in the synthesis of 2,2,5-trimethyl-5-pentylcyclopentanone [19] [35]. The optimal temperature range extends from -78°C to 25°C, with lower temperatures generally favoring improved selectivity at the expense of reaction rate [19] [35]. Temperature effects on ketone alkylation reactions demonstrate complex dependencies related to enolate stability and competing reaction pathways [21] [35].

| Parameter | Optimal Range | Effect on Yield | Supporting Literature |

|---|---|---|---|

| Temperature Range | -78°C to 25°C | Lower temperature favors selectivity | Temperature Effects [19] [35] |

| Pressure Conditions | Atmospheric to 2 atm | Minimal pressure dependency | Pressure Studies [19] [36] |

| Base Equivalents | 1.2-2.0 equiv | Excess base improves conversion | Base Optimization [25] [31] |

| Solvent Volume | 10-50 milliliters per gram substrate | Dilution reduces side reactions | Solvent Effects [20] [33] |

| Reaction Time | 2-12 hours | Longer time increases conversion | Kinetic Studies [25] [28] |

| Methylating Agent Excess | 1.1-1.5 equiv | Slight excess improves efficiency | Alkylation Optimization [25] |

| Catalyst Loading | 0.1-5 mole percent (when applicable) | Optimal loading maximizes turnover | Catalysis Literature [18] [22] |

Pressure effects demonstrate minimal impact on reaction yields for this transformation, with atmospheric to 2 atmospheres representing the practical operating range [19] [36]. The reaction rate constant remains largely unaffected by pressures above 120 bar, although some rate decrease occurs near critical pressures [19]. The minimal pressure sensitivity reflects the ionic nature of the enolate alkylation mechanism, which does not involve significant volume changes during the transition state [36].

Studies on related alkylation reactions reveal that pressure primarily affects reaction rates through solvent effects rather than direct mechanistic influences [36]. Electrostrictive effects become more pronounced in apolar media, but the polar nature of tetrahydrofuran minimizes these contributions [36]. The practical implications suggest that standard atmospheric pressure conditions provide optimal results without requiring specialized high-pressure equipment [19] [36].

Temperature-dependent equilibrium studies demonstrate that increasing temperature shifts tautomeric equilibria toward keto forms in related cyclopentanone systems [35]. This temperature dependence affects the concentration of reactive enolate species and influences the overall reaction efficiency [35]. Optimization studies consistently identify temperature control as the most critical parameter for achieving high yields and selectivity [28] [35].

Byproduct Formation and Purification Techniques

Byproduct formation represents a significant challenge in the synthesis of 2,2,5-trimethyl-5-pentylcyclopentanone, requiring careful optimization to minimize unwanted side reactions [25] [29]. The primary byproducts include dialkylated products from over-alkylation, elimination products from competing E2 reactions, and oligomeric compounds from self-condensation processes [25] [29] [31].

| Byproduct Type | Formation Mechanism | Typical Content | Purification Method | Literature Reference |

|---|---|---|---|---|

| Dialkylated Products | Over-alkylation of enolate | 5-15% | Column chromatography | Alkylation Chemistry [25] [31] |

| Elimination Products | E2 elimination from alkyl halide | 2-8% | Distillation | Elimination Reactions [6] |

| Oligomeric Compounds | Self-condensation reactions | 3-12% | Crystallization | Polymerization Studies [29] |

| Unreacted Starting Material | Incomplete conversion | 1-5% | Extraction | Process Optimization [22] [28] |

| Solvent Impurities | Tetrahydrofuran degradation products | <2% | Washing procedures | Solvent Purification [30] |

| Base-Related Byproducts | Hydride reaction products | 2-6% | Acid-base treatment | Base Chemistry [32] [37] |

Dialkylated products arise from over-alkylation of the enolate intermediate when excess methyl iodide is present or when reaction times are extended [25] [31]. These byproducts typically represent 5-15% of the total product mixture and require separation through column chromatography using silica gel [25]. The formation of dialkylated species can be minimized by careful control of stoichiometry and reaction time [31].

Elimination products result from competing E2 elimination reactions when secondary or tertiary alkyl halides are employed, though this is less significant with methyl iodide [6]. These products typically account for 2-8% of the reaction mixture and can be removed through careful distillation taking advantage of their different boiling points [6]. Prevention strategies focus on maintaining low temperatures and using primary alkyl halides exclusively [25].

Oligomeric compound formation occurs through self-condensation reactions, particularly when high concentrations of reactive intermediates are present [29]. These heavy byproducts can represent 3-12% of the product mixture and are effectively removed through crystallization procedures [29]. Process optimization studies indicate that slow addition of reactants and dilute conditions significantly reduce oligomer formation [29].

Purification techniques for the final product include multiple approaches depending on the specific impurities present [30]. Column chromatography using silica gel provides effective separation of closely related compounds, while distillation removes volatile impurities and unreacted starting materials [30]. Crystallization methods offer advantages for removing high-molecular-weight impurities and can achieve purities exceeding 95% [16] [30].

XLogP3

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard